molecular formula C20H20N2O7 B14995578 N-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14995578
M. Wt: 400.4 g/mol
InChI Key: WAJQJTIKICEQNA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include benzodioxole and trimethoxybenzene derivatives, which undergo various chemical transformations such as cyclization, amidation, and condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking down into simpler compounds in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and benzodioxole-containing molecules. These compounds often share similar chemical properties and biological activities.

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H20N2O7/c1-24-16-6-11(7-17(25-2)19(16)26-3)13-9-18(29-22-13)20(23)21-12-4-5-14-15(8-12)28-10-27-14/h4-8,18H,9-10H2,1-3H3,(H,21,23)

InChI Key

WAJQJTIKICEQNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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